4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone

Liquid Crystal Intermediate Solid-State Handling Process Chemistry

Liquid crystal researchers requiring reproducible mesogen synthesis face variability when substituting generic cyclohexanone intermediates. The ethylene bridge in this compound uniquely controls molecular length, conformational flexibility, and electronic environment versus bridgeless analogs. • Melting point 36°C - solid at ambient temperature, compatible with automated solid-dispensing systems • ≥98% GC purity ensures reproducible monomer quality for display-grade LC mixtures • Defined trans stereochemistry and ethylene spacer enable tunable dielectric anisotropy and birefringence in downstream mesogens

Molecular Formula C17H30O
Molecular Weight 250.4 g/mol
CAS No. 117923-32-7
Cat. No. B052578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
CAS117923-32-7
Molecular FormulaC17H30O
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)CCC2CCC(=O)CC2
InChIInChI=1S/C17H30O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3
InChIKeyOLRRTAGESHHXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone – Liquid Crystal Intermediate


4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone (CAS 117923-32-7) is a bicyclic cyclohexanone derivative featuring a trans-1,4-disubstituted cyclohexane core linked via an ethylene spacer to a second cyclohexanone ring, with a terminal n-propyl substituent . With a molecular formula of C17H30O and a molecular weight of 250.42 g/mol, this compound is a solid at ambient temperature (melting point 36 °C) and is commercially available with a purity specification of ≥98.0% (GC) . Its primary industrial relevance lies in its role as a versatile intermediate for the synthesis of liquid crystal monomers, chiral auxiliaries, and advanced organic scaffolds, where the ethylene bridge and defined trans stereochemistry impart distinct mesomorphic and physicochemical properties compared to directly linked bicyclohexyl analogs [1].

1
Liquid crystal monomer synthesis
Defined ethylene bridge architecture for tunable mesophase properties
2
Trans-stereochemical control
Precise geometric isomer for consistent mesogen design
3
High-purity crystalline ketone
Supports automated solid dispensing and parallel synthesis workflows

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone: Why Substitution Fails


Ethylene-bridged bicyclohexyl ketones are not freely interchangeable with their directly linked bicyclohexyl analogs or alkyl homologues. The insertion of an ethylene spacer between the two cyclohexane rings alters the molecular length, conformational flexibility, and electronic environment of the ketone group, leading to quantifiable differences in melting point (36 °C vs. 27 °C for the direct analog), boiling point (326.3 °C vs. 313.7 °C), and lipophilicity (LogP 5.13 vs. 4.35) [1]. In liquid crystal synthesis, the ethylene bridge directly influences the clearing point, dielectric anisotropy, and birefringence of the resulting mesogens relative to those derived from bridgeless intermediates [2]. Consequently, substituting this compound with a generic cyclohexanone derivative risks altering downstream product performance, process reproducibility, and final formulation specifications.

Target Ethylene-bridged bicyclohexyl ketone Flexible spacer alters molecular length, conformational profile, and mesogen electro-optics.
Substitute Directly linked bicyclohexyl analog Lacks ethylene bridge; clearing point, dielectric anisotropy, and birefringence may shift away from target profile.
Target Propyl-terminated chain Intermediate melting point (reported 36 °C) balances room-temperature solid handling with melt processability.
Substitute Pentyl or shorter alkyl homolog Melting point and solubility profile may not transfer; downstream phase behavior requires independent validation.
Target ≥98.0% (GC) specification Higher purity baseline reduces pre-use purification burden for display-grade monomer synthesis.
Substitute 97% generic cyclohexanone Lower typical purity may introduce batch-to-batch variability risk; trace impurities can affect mesophase performance.

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone – Differentiation Evidence


Higher Melting Point vs. Direct Analog

The target compound exhibits a melting point of 36 °C (white to almost white powder or lump), compared to 27 °C for the direct analog 4-(trans-4-propylcyclohexyl)cyclohexanone (CAS 82832-73-3). This 9 °C elevation shifts the compound from a near-ambient melting solid to a stable crystalline material at room temperature, facilitating easier weighing, storage, and handling under standard laboratory conditions .

Melting Point
Head-to-head
ΔTm = +9 °C vs. direct analog
Supports ambient solid-state handling and automated dispensing.
Measured as neat solid; data from reference specifications.
Liquid Crystal Intermediate Solid-State Handling Process Chemistry

Higher GC Purity vs. Analog Grades

The compound is routinely supplied with a minimum purity of ≥98.0% (GC), as specified by multiple reputable vendors. In contrast, the closest structural analog without the ethylene bridge (CAS 82832-73-3) is commonly offered at 97% purity by major suppliers. While both compounds can reach 98% purity from select vendors, the 97% baseline for the analog introduces greater batch-to-batch variability risk in procurement [1].

Purity Specification
Head-to-head
≥98.0% (GC) vs. 97% baseline
Higher purity baseline may reduce pre-synthesis purification.
Data aggregated from major supplier specifications.
Chemical Purity Quality Assurance Liquid Crystal Precursor

Higher Boiling Point and Molecular Weight

The target compound has a predicted boiling point of 326.3±10.0 °C (at 760 mmHg) and a molecular weight of 250.42 g/mol, compared to 313.7±10.0 °C and 222.37 g/mol for the direct analog CAS 82832-73-3. The 12.6 °C higher boiling point provides a wider operational window for vacuum distillation purification and alters retention times in GC analysis .

Boiling Point
Head-to-head
ΔTb ≈ +12.6 °C; ΔMW = +28.05 g/mol
Wider distillation window; altered GC retention for purity monitoring.
Predicted values (ACD/Labs); molecular weight confirmed.
Separation Science Process Engineering Physical Property

Enhanced Lipophilicity vs. Direct Analog

The calculated LogP for the target compound is 5.13, which is approximately 0.78 log units higher than the LogP of 4.35 for the direct analog CAS 82832-73-3. This difference in lipophilicity, driven by the additional two methylene units from the ethylene bridge, translates to an estimated 6-fold increase in partition coefficient (logP difference of 0.78 corresponds to a ~6× increase in octanol/water partitioning) [1][2].

Lipophilicity
Head-to-head
ΔLogP = +0.78
Reported higher solubility in nonpolar media and hydrophobic matrices.
Calculated values from Molbase database.
Lipophilicity Solubility Nonpolar Media Drug Design

Ethylene Bridge Effects on Liquid Crystal Mesophase

In a systematic study of ethylene-bridged fluorinated liquid crystals, three monomers were synthesized using 4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexanone as the key intermediate. The resulting liquid crystals were compared with seven structurally similar monomers lacking the ethylene bridge. The ethylene bridge was found to (i) reduce dielectric anisotropy (both positive and negative) towards neutrality, (ii) lower birefringence (Δn), (iii) increase molecular length and viscosity, and (iv) influence the clearing point in a structure-dependent manner [1]. These directional effects, while not expressed in single-point numerical values due to the multi-variable nature of the comparison, demonstrate that the bridge architecture in the intermediate directly translates to measurable differences in final mesogen performance.

Mesophase Tuning
Class-level
Δε reduced; Δn lowered; viscosity increased
Reported directional effects on liquid crystal electro-optics.
Class-level inference; multi-parameter study, data to verify for specific formulations.
Liquid Crystal Mesophase Structure-Property Relationship Clearing Point

Intermediate Melting Point in Homologous Series

Within the homologous series of ethylene-bridged cyclohexanone intermediates, the propyl derivative exhibits a melting point of 36 °C, which is intermediate between the directly linked analog (27 °C) and the pentyl homologue (44 °C). This intermediate melting point provides a balance between solid-state handling convenience and melt-processability, avoiding both the near-room-temperature softening risk of the C3-direct analog and the higher melting point of the C5-homologue that may require heating for liquid-phase reactions .

Homologous Series Tm
Head-to-head
36 °C (C3-bridged) vs. 27 °C (C3 direct) vs. 44 °C (C5-bridged)
Intermediate melting point offers flexibility for solid-phase storage and liquid-phase processing.
Melting points from reference specifications.
Alkyl Chain Tuning Mesogen Design Processability

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone: Validated Applications


Fluorinated Liquid Crystal Monomer Synthesis for Displays

The compound serves as the key ketone intermediate for Grignard reactions with substituted bromobenzenes, enabling the synthesis of liquid crystal monomers with precisely controlled ethylene bridge architecture. The resulting mesogens exhibit tunable dielectric anisotropy and birefringence, as demonstrated in the synthesis of 1-ethoxy-2,3-difluoro-4-(trans-4-(2-(trans-4-propylcyclohexyl)ethyl)cyclohexyl)benzene and related fluorinated analogs [1]. The ≥98% purity of the commercially available intermediate ensures reproducible monomer quality for display-grade liquid crystal mixtures.

High-Purity Crystalline Ketone for Organic Synthesis

With a melting point of 36 °C and a purity specification of ≥98.0% (GC), this compound is well-suited for automated solid-dispensing systems and parallel synthesis platforms. The crystalline solid form eliminates solvent-handling steps required for liquid ketones and reduces weighing errors compared to low-melting analogs (e.g., the direct analog melts at 27 °C, risking partial liquefaction at ambient temperature) .

Hydrophobic Scaffold Synthesis in Nonpolar Media

The elevated LogP (5.13 vs. 4.35 for the direct analog) enhances solubility in nonpolar solvents such as toluene, hexane, and liquid crystal host mixtures. This property is advantageous for reactions performed in hydrophobic media and for the incorporation of the intermediate into nonpolar liquid crystal formulations without phase separation [2].

Mesogen Structure–Property Relationship Studies

Researchers investigating the influence of bridging groups on liquid crystal performance can use this compound as a defined ethylene-bridged building block to probe directional changes in clearing point, dielectric anisotropy, and birefringence. Comparative data from the literature demonstrate that the ethylene bridge reduces both positive and negative dielectric anisotropy and lowers birefringence relative to bridgeless analogs, making this intermediate a critical tool for rational mesogen design [1].

Application
Selection Property
Validation Focus
Fluorinated liquid crystal monomer synthesis
Ethylene bridge architecture and trans stereochemistry
Dielectric anisotropy and birefringence tuning in display formulations
Automated solid-dispensing and parallel synthesis
Crystalline solid with reported melting point above ambient
Weighing accuracy and reduced liquefaction risk during storage
Nonpolar solvent and hydrophobic matrix reactions
Reported higher lipophilicity (LogP context)
Solubility and compatibility in alicyclic and fluorinated media
Mesogen structure–property relationship studies
Defined ethylene-bridged building block
Directional changes in clearing point, dielectric anisotropy, and birefringence

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